molecular formula C10H12O3 B2391683 Methyl (2-methylphenoxy)acetate CAS No. 2989-17-5

Methyl (2-methylphenoxy)acetate

Cat. No. B2391683
CAS RN: 2989-17-5
M. Wt: 180.203
InChI Key: OMAUDUHRMMRHBV-UHFFFAOYSA-N
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Description

“Methyl (2-methylphenoxy)acetate” is an ester that may be used in chemical synthesis . It is a derivative of phenol, which has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

The synthesis of compounds similar to “Methyl (2-methylphenoxy)acetate” has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .


Molecular Structure Analysis

The molecular structure of “Methyl (2-methylphenoxy)acetate” can be analyzed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (NMR) . The chemical shift, integration, and spin-spin splitting all come together to solve 1H NMR problems .


Chemical Reactions Analysis

“Methyl (2-methylphenoxy)acetate” can undergo various chemical reactions. For example, it can participate in nucleophilic aromatic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

“Methyl (2-methylphenoxy)acetate” has a molecular weight of 196.20000, a density of 1.128g/cm3, and a boiling point of 281.6ºC at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) are being investigated for their potential as therapeutic candidates .
  • Methods : The study involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
  • Results : The research is still ongoing, and the results are yet to be published .

Industrial Applications

  • Field : Industrial Chemistry .
  • Application : m-Aryloxy phenols, which are similar to Methyl (2-methylphenoxy)acetate, are used in various industries, including plastics, adhesives, and coatings .
  • Methods : These compounds are used to improve the thermal stability and flame resistance of materials .
  • Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Agriculture

  • Field : Agriculture .
  • Application : A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) is used as a physiologically active substance .
  • Methods : The compound is applied in the field to enhance the growth of crops .
  • Results : The compound has shown pronounced antitumor activity .

Safety And Hazards

“Methyl (2-methylphenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Phenol derivatives like “Methyl (2-methylphenoxy)acetate” have high potential for synthesizing bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

properties

IUPAC Name

methyl 2-(2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-5-3-4-6-9(8)13-7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAUDUHRMMRHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875999
Record name O-ME PHENOXYACETIC ACID,ME ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-methylphenoxy)acetate

CAS RN

2989-17-5
Record name O-ME PHENOXYACETIC ACID,ME ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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